2-(Cyclopropylmethoxy)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

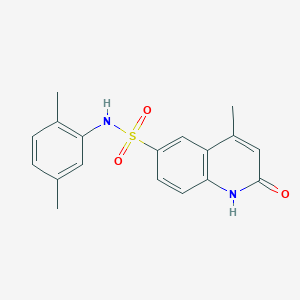

2-(Cyclopropylmethoxy)-1,3-thiazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has a cyclopropylmethoxy group attached to it. It has been found to possess a range of interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

Target of Action

It’s worth noting that the mechanism of action of a compound is often determined by its interaction with specific cellular or molecular targets .

Mode of Action

It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

The two-compartment pharmacokinetic model is often used to describe the evolution of drug levels in the organism .

Result of Action

It’s known that the effects of a drug at the molecular and cellular level are often a result of its interaction with its target .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, short or disturbed sleep, smoking, stress, and depression can all impact the effectiveness of a drug .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Cyclopropylmethoxy)-1,3-thiazole in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be easily handled and stored. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-(Cyclopropylmethoxy)-1,3-thiazole. One area of interest is in the development of more potent and selective analogues of this compound, which may have improved anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may provide insights into new therapeutic targets for a range of diseases. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole can be achieved through a number of methods. One of the most common methods involves the reaction of cyclopropylmethyl bromide with thioacetamide in the presence of a base such as sodium hydride. The resulting product is then treated with methanol to yield this compound.

Scientific Research Applications

2-(Cyclopropylmethoxy)-1,3-thiazole has been found to have a range of potential applications in scientific research. One area of interest is in the field of medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name |

2-(cyclopropylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDENZCCBJHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)